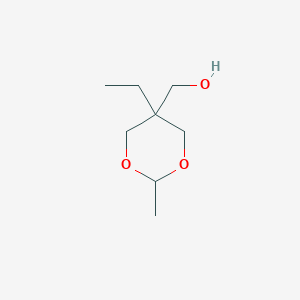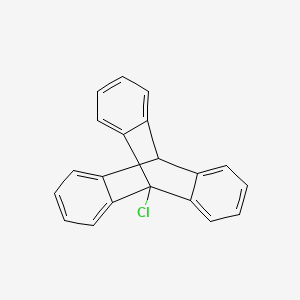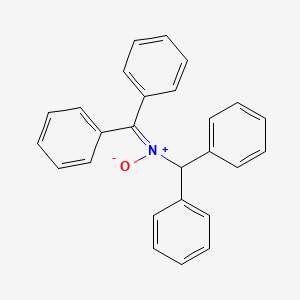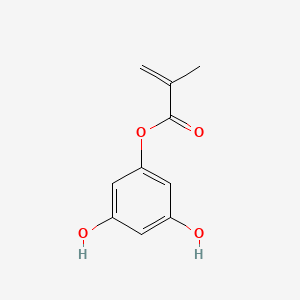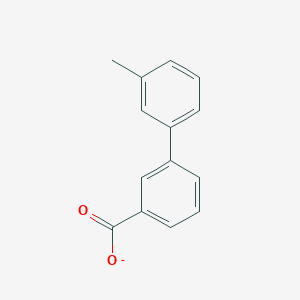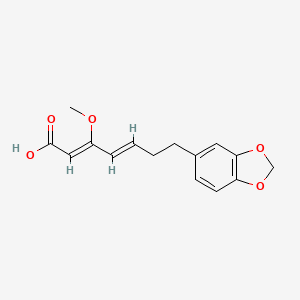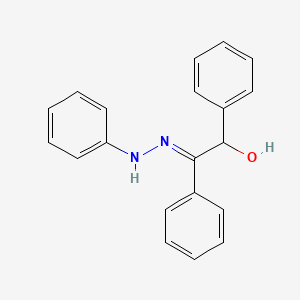
Benzoin phenylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoin phenylhydrazone: is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=N−NH2 this compound is formed by the reaction of benzoin with phenylhydrazine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzoin phenylhydrazone can be synthesized through the reaction of benzoin with phenylhydrazine. The reaction typically involves the addition of phenylhydrazine to the carbonyl group of benzoin, followed by the elimination of water. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the same synthetic route as described above. The reaction conditions may be optimized for large-scale production by adjusting parameters such as temperature, solvent, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions: Benzoin phenylhydrazone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into different hydrazine derivatives.
Substitution: The phenyl group in this compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Products may include benzoin derivatives with additional oxygen-containing functional groups.
Reduction: Products include reduced hydrazine derivatives.
Substitution: Products vary depending on the electrophile used, resulting in substituted this compound derivatives.
Aplicaciones Científicas De Investigación
Benzoin phenylhydrazone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Mecanismo De Acción
The mechanism of action of benzoin phenylhydrazone involves its interaction with specific molecular targets. The compound forms a hydrazone linkage with carbonyl groups, which can affect the function of enzymes and other proteins. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .
Comparación Con Compuestos Similares
Hydrazones: Compounds with the general structure R1R2C=N−NH2, such as benzaldehyde phenylhydrazone and acetone phenylhydrazone.
Quinazolines: Compounds with a similar hydrazone functional group but with a different core structure.
Uniqueness: Benzoin phenylhydrazone is unique due to its specific structure, which includes both a benzoin and a phenylhydrazine moiety. This combination imparts distinct chemical and biological properties that differentiate it from other hydrazones and related compounds .
Propiedades
Número CAS |
574-07-2 |
|---|---|
Fórmula molecular |
C20H18N2O |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
(2E)-1,2-diphenyl-2-(phenylhydrazinylidene)ethanol |
InChI |
InChI=1S/C20H18N2O/c23-20(17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)22-21-18-14-8-3-9-15-18/h1-15,20-21,23H/b22-19+ |
Clave InChI |
GHLACOQSAZQXFG-ZBJSNUHESA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(/C(=N/NC2=CC=CC=C2)/C3=CC=CC=C3)O |
SMILES canónico |
C1=CC=C(C=C1)C(C(=NNC2=CC=CC=C2)C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


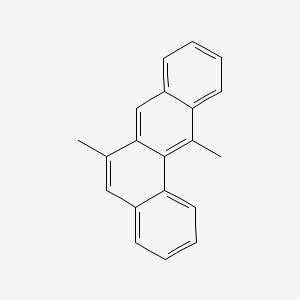
![5-[(Diethylammonio)methyl]-2-phenyl-3-furancarboxylate](/img/structure/B14749202.png)
